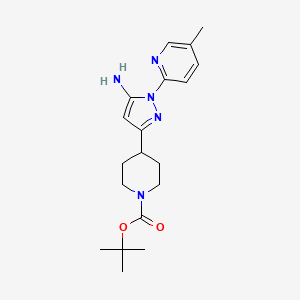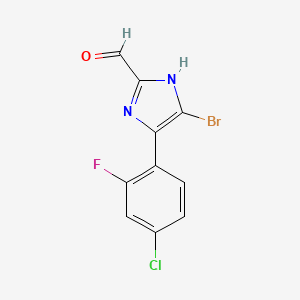
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone typically involves the bromination of 4-chloro-3-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Major Products
Substitution: Formation of 2,2-diamino-1-(4-chloro-3-nitrophenyl)ethanone.
Reduction: Formation of 2,2-dibromo-1-(4-chloro-3-aminophenyl)ethanone.
Oxidation: Formation of more oxidized derivatives depending on the conditions used.
科学研究应用
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 2,2-Dibromo-1-(4-hydroxy-3-nitrophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(4-chloro-3-hydroxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H4Br2ClNO3 |
|---|---|
分子量 |
357.38 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)4-1-2-5(11)6(3-4)12(14)15/h1-3,8H |
InChI 键 |
HCTCKVAMVMYRGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)





![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)



![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)

